ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate
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Overview
Description
Ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further linked to a hydrazinylidene moiety and an ethyl ester group. The presence of the trifluoromethoxy group imparts significant chemical stability and reactivity, making it a compound of interest in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethoxy)phenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and concentration to maximize yield and purity .
Chemical Reactions Analysis
Ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions .
Scientific Research Applications
Ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. The hydrazinylidene moiety may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate can be compared with similar compounds such as:
Ethyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar hydrazinylidene structure but differs in the substituents attached to the phenyl ring.
4-(Trifluoromethoxy)phenylacetylene: This compound shares the trifluoromethoxy group but has an acetylene moiety instead of the hydrazinylidene and ester groups.
Ethyl {(2Z)-2-[4-chloro-3-(trifluoromethoxy)benzylidene]hydrazino}(oxo)acetate: This compound is structurally similar but contains a chloro substituent on the phenyl ring.
Properties
IUPAC Name |
ethyl (2Z)-2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-3-19-11(18)8(2)16-17-9-4-6-10(7-5-9)20-12(13,14)15/h4-7,17H,3H2,1-2H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJMGCAGRJSETE-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC(F)(F)F)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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